Dilopetine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Duloxetin umfasst mehrere wichtige Schritte:

Herstellung der racemischen kondensierten Verbindung: Die racemische Hydroxyverbindung reagiert mit 1-Fluornaphthalin in Gegenwart einer Base wie Natriumamid, Kaliumamid oder Kaliumbis(trimethylsilyl)amid in einem polaren aprotischen Lösungsmittel.

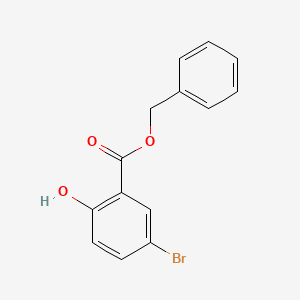

Optische Auflösung: Die racemische kondensierte Verbindung wird unter Verwendung von Di-Benzoyl-L-weinsäure oder Di-para-Anisoyl-L-weinsäure aufgelöst, um das rohe Tartrat-Salz zu erhalten.

Reinigung: Die rohen Tartratsalze werden durch Kristallisation gereinigt.

Racemisierung: Das unerwünschte Enantiomer wird durch Behandlung mit einer Base racemisiert, um ein racemisches Gemisch zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Duloxetinhydrochlorid umfasst ähnliche Schritte, jedoch in größerem Maßstab, um eine hohe chirale Reinheit und Ausbeute zu gewährleisten. Der Prozess beinhaltet die Verwendung fortschrittlicher Reinigungstechniken, um die gewünschte Produktqualität zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Duloxetin unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion desoxygenierte Verbindungen ergeben kann.

Wissenschaftliche Forschungsanwendungen

Duloxetin hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Wird als Modellverbindung in Studien zu SNRI-Mechanismen und -Interaktionen verwendet.

Biologie: Wird auf seine Auswirkungen auf Neurotransmittersysteme und neuronale Funktionen untersucht.

Medizin: Wird in klinischen Studien für verschiedene psychiatrische und neurologische Erkrankungen eingesetzt.

Industrie: Wird in pharmazeutische Formulierungen zur Behandlung von Depressionen, Angstzuständen und Schmerzstörungen eingearbeitet

Wirkmechanismus

Duloxetin entfaltet seine Wirkung durch Hemmung der Wiederaufnahme von Serotonin und Noradrenalin, wodurch deren Spiegel im synaptischen Spalt erhöht und die Neurotransmission verstärkt wird . Es bindet an die Serotonin- und Noradrenalintransporter und verhindert die Wiederaufnahme dieser Neurotransmitter in das präsynaptische Neuron . Diese Wirkung ist mit seinen antidepressiven und anxiolytischen Effekten verbunden .

Analyse Chemischer Reaktionen

Types of Reactions

Duloxetine undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Duloxetine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of SNRI mechanisms and interactions.

Biology: Studied for its effects on neurotransmitter systems and neuronal function.

Medicine: Used in clinical trials for various psychiatric and neurological disorders.

Industry: Incorporated into pharmaceutical formulations for the treatment of depression, anxiety, and pain disorders

Wirkmechanismus

Duloxetine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission . It binds to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron . This action is associated with its antidepressant and anxiolytic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Venlafaxin: Ein weiteres SNRI, das für ähnliche Indikationen eingesetzt wird.

Escitalopram: Ein selektiver Serotonin-Wiederaufnahmehemmer (SSRI), der in erster Linie gegen Depressionen und Angstzustände eingesetzt wird.

Sertralin: Ein weiteres SSRI mit ähnlichen Anwendungen.

Einzigartigkeit

Duloxetin ist einzigartig in seiner ausgewogenen Hemmung der Wiederaufnahme von sowohl Serotonin als auch Noradrenalin, was zu seiner Wirksamkeit bei der Behandlung einer breiteren Palette von Erkrankungen im Vergleich zu einigen anderen Antidepressiva beiträgt .

Eigenschaften

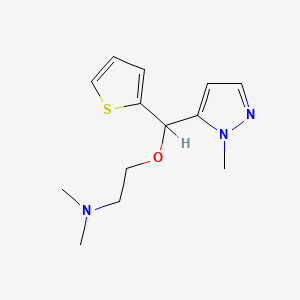

IUPAC Name |

N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c1-15(2)8-9-17-13(12-5-4-10-18-12)11-6-7-14-16(11)3/h4-7,10,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJATQMMNKXTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947645 | |

| Record name | N,N-Dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(thiophen-2-yl)methoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247046-52-2 | |

| Record name | Dilopetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247046522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(thiophen-2-yl)methoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DILOPETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PSG6X4RGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

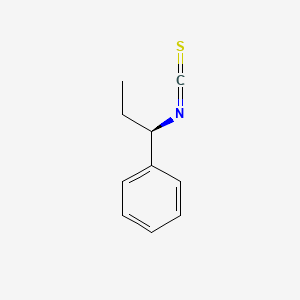

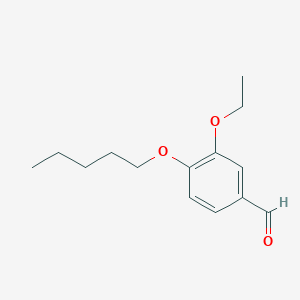

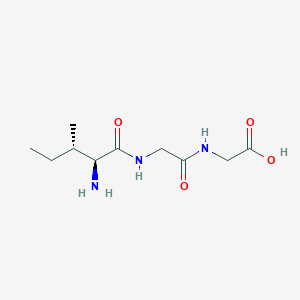

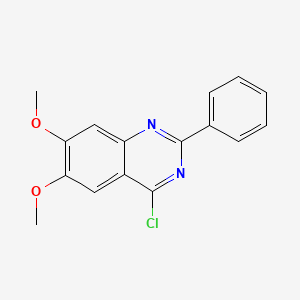

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide](/img/structure/B1609586.png)

![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1609595.png)

![4-Isocyanato-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1609596.png)